molecular formula C14H16ClNO2 B250324 N,N-diallyl-5-chloro-2-methoxybenzamide

N,N-diallyl-5-chloro-2-methoxybenzamide

Cat. No.: B250324
M. Wt: 265.73 g/mol
InChI Key: KIKFUKCTSSERII-UHFFFAOYSA-N
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Description

N,N-Diallyl-5-chloro-2-methoxybenzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with a chlorine atom at the 5-position, a methoxy group at the 2-position, and two allyl groups attached to the amide nitrogen. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the diallyl substituents and electronic effects from the chloro and methoxy groups.

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

5-chloro-2-methoxy-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C14H16ClNO2/c1-4-8-16(9-5-2)14(17)12-10-11(15)6-7-13(12)18-3/h4-7,10H,1-2,8-9H2,3H3

InChI Key

KIKFUKCTSSERII-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N(CC=C)CC=C

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N(CC=C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N,N-diallyl-5-chloro-2-methoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects and functional properties.

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Physicochemical Properties
This compound N,N-diallyl, 5-Cl, 2-OCH₃ 308.78 (calculated) Moderate lipophilicity; reduced H-bonding capacity due to allyl groups
5-Chloro-2-methoxy-N-phenethylbenzamide N-phenethyl, 5-Cl, 2-OCH₃ 289.77 (calculated) Higher lipophilicity (aromatic phenethyl); potential π-π stacking interactions
5-Chloro-N-(5-chloro-2-pyridinyl)-... N-pyridinyl, complex substituents ~450 (estimated) Enhanced polarity from pyridine; potential for H-bonding and metal coordination
4-Amino-5-chloro-N-(2-(diethylamino)ethyl)... N-diethylaminoethyl, 5-Cl, 2-OCH₃ 356.29 (calculated) High polarity (ionizable amine); strong solvent interactions in polar solvents

Key Observations:

  • Lipophilicity: The diallyl substituents in the target compound likely result in intermediate lipophilicity compared to the more hydrophobic phenethyl group and the polar diethylaminoethyl group .
  • Solubility: The diethylaminoethyl analog exhibits enhanced solubility in polar solvents (e.g., water, methanol) due to its ionizable amine, whereas the diallyl derivative may favor organic solvents like ethanol or DMSO.

Research Findings and Data Tables

Table 1: Structural and Electronic Comparison

Property N,N-Diallyl-5-Cl-2-OCH₃-Benzamide 5-Cl-2-OCH₃-N-Phenethyl 5-Cl-2-OCH₃-N-Diethylaminoethyl
LogP (Predicted) ~3.2 ~3.8 ~1.5
Hydrogen Bond Acceptors 3 3 4
Hydrogen Bond Donors 0 1 2
Polar Surface Area (Ų) ~50 ~55 ~70

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